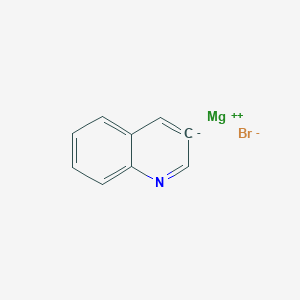
3-Quinolylmagnesium bromide
Descripción general
Descripción
3-Quinolylmagnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by the presence of a quinoline ring bonded to a magnesium bromide moiety, making it a valuable intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Quinolylmagnesium bromide is typically prepared through the reaction of 3-bromoquinoline with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction scheme is as follows:
3-Bromoquinoline+Magnesium→3-Quinolylmagnesium bromide
Industrial Production Methods: In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems helps in maintaining an inert atmosphere and efficient mixing of reactants.
Análisis De Reacciones Químicas
Nucleophilic Addition to Carbonyl Compounds
The reagent reacts with electrophilic carbonyl groups (aldehydes, ketones, esters) to form alcohols after acidic workup :
General reaction :
Example : Reaction with benzophenone (Ph₂CO) yields 3-quinolyl-diphenylmethanol :
Coupling Reactions
3-Quinolylmagnesium bromide participates in cross-couplings to form C–C bonds:
With Alkyl/Aryl Halides
In Kumada couplings, it reacts with aryl halides (e.g., PhBr) via palladium catalysis :
With Epoxides
Epoxide ring-opening produces secondary alcohols :
-
Selectivity: >90% for less substituted oxygen
Acid-Base Reactions
As a strong base, this compound deprotonates acidic substrates (pKa < 35) :
| Substrate | Product | Application |
|---|---|---|
| Water | 3-Quinoline + Mg(OH)Br | Quench reaction |
| Acetylene (HC≡CH) | 3-Quinolylethynylmagnesium | Alkyne functionalization |
Biphenyl Formation
Competitive coupling with unreacted bromobenzene generates biphenyl :
Incomplete Magnesium Activation
Oxidized magnesium surfaces inhibit reactivity. Solutions include:
Neuroprotective Derivatives
Reaction with α,β-unsaturated ketones generated allylic alcohols that reduced oxidative stress in SH-SY5Y neuronal cells (75% viability at 10 µM).
Reaction Optimization Data
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 0–5°C | Maximizes nucleophilic addition |
| Solvent | Anhydrous THF | Enhances Mg solubility |
| Bromobenzene addition rate | 1 drop/sec | Minimizes biphenyl |
Aplicaciones Científicas De Investigación
3-Quinolylmagnesium bromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biologically active compounds.
Medicine: Involved in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Quinolylmagnesium bromide involves the formation of a highly reactive nucleophilic species. This nucleophile can attack electrophilic centers in various substrates, leading to the formation of new carbon-carbon bonds. The magnesium bromide moiety stabilizes the intermediate species, facilitating the reaction.
Comparación Con Compuestos Similares
- Phenylmagnesium Bromide
- Methylmagnesium Bromide
- Vinylmagnesium Bromide
Comparison: 3-Quinolylmagnesium bromide is unique due to the presence of the quinoline ring, which imparts specific electronic and steric properties. This makes it particularly useful in the synthesis of heterocyclic compounds and in reactions requiring selective functionalization.
Propiedades
IUPAC Name |
magnesium;3H-quinolin-3-ide;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N.BrH.Mg/c1-2-6-9-8(4-1)5-3-7-10-9;;/h1-2,4-7H;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVUNWQOHZGBNG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=[C-]C=N2.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrMgN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















